O-Benzyl Psilocybin-d4
Description
Significance of Synthetic Modifications in Psychedelic Research
The field of psychedelic research is experiencing a renaissance, with renewed interest in the therapeutic potential of compounds like psilocybin for various mental health conditions, including depression, anxiety, and addiction. scholarsresearchlibrary.comugent.benih.gov A central aspect of this modern research involves the chemical synthesis and modification of these natural products. ugent.be The design and synthesis of novel hallucinogen analogs aim to create molecules with improved therapeutic profiles. scholarsresearchlibrary.com
Researchers modify the chemical structures of psychedelics to optimize efficacy, enhance safety and tolerability, and potentially reduce or eliminate hallucinogenic effects. scholarsresearchlibrary.comugent.be For instance, creating non-hallucinogenic analogs could lead to antidepressants with rapid onset and sustained remission without the profound perceptual alterations of the parent compound. ugent.be Synthetic modifications also facilitate more controlled and standardized research, moving from plant-based extracts to single-molecule formulations. tandfonline.com Furthermore, these efforts allow for the exploration of structure-activity relationships, helping to understand how specific parts of a molecule contribute to its interaction with brain receptors, such as the serotonin (B10506) 5-HT2A receptor. scholarsresearchlibrary.comnih.gov
Rationale for Deuteration in Pharmacological and Metabolic Investigations
Deuteration is a strategic chemical modification where one or more hydrogen (H) atoms in a drug molecule are replaced by deuterium (B1214612) (D), a stable, non-radioactive heavy isotope of hydrogen. juniperpublishers.comwikipedia.org This seemingly minor change can have a substantial impact on a compound's pharmacological properties. nih.gov The core reason for this lies in the Kinetic Isotope Effect (KIE) . portico.orgresearchgate.net
The bond between carbon and deuterium (C-D) is stronger and more stable—requiring more energy to break—than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.intandfonline.commusechem.com Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP450) system, in processes that involve the cleavage of C-H bonds. portico.orgtandfonline.com By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly slowed down. portico.orgresearchgate.netscirp.org
This reduced rate of metabolic breakdown can lead to several advantageous changes in a drug's pharmacokinetic profile: symeres.com
Increased biological half-life : The drug remains in the body for a longer period. juniperpublishers.comresearchgate.net
Increased systemic exposure (AUC) : The total amount of drug that reaches the bloodstream is higher. nih.govtandfonline.com
Reduced formation of metabolites : This can decrease the formation of potentially toxic or inactive byproducts. juniperpublishers.comtandfonline.com
Metabolic shunting : Deuteration can divert metabolism away from one pathway towards another, which can be beneficial if it avoids the creation of undesirable metabolites. juniperpublishers.comnih.gov
These modifications can potentially lead to improved safety and efficacy, and allow for less frequent dosing. nih.govtandfonline.com The use of stable isotope-labeled compounds is a well-established tool in drug metabolism and pharmacokinetic (DMPK) studies to trace metabolic pathways and understand a drug's disposition in the body. symeres.comnih.govnih.gov
| Property | Protium (¹H) | Deuterium (²H or D) | Key Implication |
|---|---|---|---|
| Natural Abundance | ~99.98% | ~0.0156% | Deuterium is a naturally occurring stable isotope. nih.gov |
| Relative Atomic Mass | 1 | 2 | Deuterium is twice as heavy as protium. wikipedia.org |
| Bond Strength (C-Isotope) | Weaker | Stronger (6-10 times more stable) | The C-D bond is more resistant to enzymatic cleavage. informaticsjournals.co.intandfonline.com |
| Vibrational Frequency | Higher | Lower | Contributes to the higher energy required to break a C-D bond. tandfonline.com |
O-Benzyl Psilocybin-d4 within the Context of Novel Tryptamine (B22526) Probes
This compound is a specialized chemical compound designed for research purposes. usbio.netlgcstandards.com It is a deuterated and protected form of psilocybin, a naturally occurring psychedelic prodrug found in certain mushrooms. ugent.beusbio.net Psilocybin itself is a prodrug that is rapidly dephosphorylated in the body to form the active compound, psilocin. nih.gov
The structure of this compound has two key modifications:
Deuteration : It contains four deuterium atoms (d4) on the ethylamine (B1201723) side chain. usbio.netnih.gov Specifically, these are located at the alpha and beta positions relative to the indole (B1671886) ring, the same positions where the related tryptamine DMT is metabolized by monoamine oxidase (MAO) enzymes. frontiersin.orggoogle.com Studies on deuterated DMT have shown that this modification can slow metabolism, leading to higher brain concentrations and a longer duration of action. frontiersin.org This suggests that this compound is designed to be a metabolic probe, allowing researchers to study how altering the rate of breakdown affects the compound's properties.
Benzyl (B1604629) Protection : The phosphate (B84403) group is protected by a benzyl group (O-Benzyl). usbio.net In organic synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with other reactions. The benzyl group on the phosphate is a common strategy in the synthesis of psilocybin and its analogs. scispace.comdiva-portal.orgresearchgate.net It can be removed in a later step, typically through catalytic hydrogenation, to yield the final psilocybin analog. scispace.comresearchgate.net
Therefore, this compound serves primarily as a protected precursor for synthesizing deuterated psilocybin or as an analytical reference material for use as an internal standard in quantification studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). usbio.netcaymanchem.comcvmh.fr Such standards are crucial for accurately measuring the concentration of the non-deuterated compound in complex biological samples during forensic analysis and pharmacological research. cvmh.fr
| Identifier | Value |
|---|---|
| IUPAC Name | benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate nih.gov |
| Molecular Formula | C₁₉H₁₉D₄N₂O₄P usbio.netvivanls.com |
| Molecular Weight | 378.4 g/mol usbio.netnih.gov |
| CAS Number | 1246817-39-9 nih.govvivanls.com |
| Appearance | Light Brown Oil usbio.net |
| Solubility | Soluble in Dichloromethane, Methanol (B129727) usbio.net |
| Primary Application | Protected precursor for labeled Psilocybin; for research use only. usbio.net |
Properties
CAS No. |
1246817-39-9 |
|---|---|
Molecular Formula |
C19H23N2O4P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2 |
InChI Key |
GKAIYZRUCXEQSP-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
Synonyms |
4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4; Cy 39-d4; O-Benzyl Indocybin-d4; O-Benzyl Psilocybine-d4; O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4; Psilocine O-Benzyl Phosphate-d4; |
Origin of Product |
United States |
Synthetic Methodologies for O Benzyl Psilocybin D4
Precursor Synthesis and Deuteration Strategies
The synthesis commences with the strategic construction of a deuterated indole (B1671886) framework, which serves as the foundational precursor. The incorporation of deuterium (B1214612) is a critical step, designed to introduce an isotopic label for analytical or metabolic stabilization purposes.
Deuterium Incorporation Techniques for Indole Derivatives
Several methods exist for the selective deuteration of indole rings. These techniques are crucial for creating the isotopically labeled building blocks required for the synthesis. Transition-metal-catalyzed hydrogen-deuterium (H-D) exchange is a prominent strategy. For instance, palladium-based catalysts can facilitate the exchange of hydrogen atoms at specific positions on the indole ring with deuterium from a source like deuterated acetic acid (CD₃CO₂D). The regioselectivity of this deuteration can be controlled by the choice of catalyst and reaction conditions.
Another common approach is acid-catalyzed H-D exchange. This method leverages the intrinsic reactivity of the indole ring, where treatment with a strong deuterated acid, such as D₂SO₄ in a deuterated solvent like CD₃OD, can lead to deuterium incorporation, primarily at the C3 position and other electron-rich sites on the benzene (B151609) portion of the indole.
A summary of common deuteration techniques for indoles is presented below.
| Method | Catalyst/Reagent | Deuterium Source | Typical Positions Deuterated |
| Palladium-Catalyzed H/D Exchange | Pd(OAc)₂ | CD₃CO₂D | C2 and C3 |
| Acid-Catalyzed H/D Exchange | D₂SO₄ | CD₃OD / D₂O | C3, C4, C5, C6, C7 |
| Reductive Deuteration | LiAlD₄ | LiAlD₄ | Reduces carbonyls/amides to deuterated alkyls |
Synthesis of Deuterated 4-Hydroxytryptamine (B1209533) Precursors
For O-Benzyl Psilocybin-d4, the "d4" designation typically refers to the four deuterium atoms on the α and β carbons of the ethylamine (B1201723) side chain (i.e., [α,α,β,β-d4]). This specific deuteration pattern is achieved through a modified Speeter and Anthony tryptamine (B22526) synthesis. researchgate.netshulginresearch.net
The synthesis begins with a 4-hydroxyindole (B18505) derivative where the hydroxyl group is protected, commonly as a benzyl (B1604629) ether (4-benzyloxyindole), to prevent unwanted side reactions. diva-portal.org The protected indole is then reacted with oxalyl chloride to form an indole-3-glyoxyloyl chloride intermediate. acs.org This intermediate is subsequently treated with dimethylamine (B145610) to yield the corresponding N,N-dimethylglyoxalamide. shulginresearch.net
The critical deuteration step involves the reduction of this glyoxalamide intermediate. Instead of using lithium aluminum hydride (LiAlH₄), lithium aluminum deuteride (B1239839) (LiAlD₄) is employed as the reducing agent. researchgate.netnih.gov The LiAlD₄ reduces both carbonyl groups of the glyoxalamide, installing two deuterium atoms on the α-carbon and two on the β-carbon of the side chain, thus forming 4-benzyloxy-N,N-dimethyltryptamine-α,α,β,β-d4. google.comresearchgate.net Subsequent removal of the benzyl protecting group yields the key precursor, 4-hydroxy-N,N-dimethyltryptamine-d4 (Psilocin-d4).
O-Benzylation Reaction Pathways
Protecting groups are essential tools in the synthesis of complex molecules like indole alkaloids, preventing reactive functional groups from interfering with desired transformations. The O-benzylation of the 4-hydroxy group is a key step in many synthetic routes towards psilocybin and its analogs.
Protection Group Chemistry in Indole Alkaloid Synthesis
In the synthesis of psilocybin analogs, the two primary sites requiring consideration for protection are the indole nitrogen (N-H) and the 4-position hydroxyl group (4-OH). The indole N-H is acidic and can be deprotonated by strong bases, while the 4-OH group is phenolic and can undergo various reactions, including O-alkylation and oxidation.
The benzyl group is a widely used protecting group for hydroxyl functions due to its relative stability under a variety of reaction conditions and its susceptibility to removal via catalytic hydrogenolysis. diva-portal.org Protecting the 4-hydroxy group as a benzyl ether (O-Bn) prevents it from interfering with the side-chain construction and subsequent phosphorylation steps. While the indole nitrogen is often left unprotected, its acidity must be accounted for in steps involving strong bases.
Optimization of Benzylation Conditions for Deuterated Intermediates
The O-benzylation of the 4-hydroxy group of a deuterated 4-hydroxytryptamine precursor is typically achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride. libretexts.org
The optimization of this reaction focuses on several key parameters:
Base: A strong, non-nucleophilic base is required to fully deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) is a common and effective choice. google.com
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. google.com
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Stoichiometry: The molar ratios of the base and benzyl halide are controlled to drive the reaction to completion and minimize the formation of byproducts.
The presence of deuterium on the ethylamine side chain is electronically distant from the 4-hydroxy group and does not significantly influence the chemical reactivity of the hydroxyl group. Therefore, the optimization of benzylation conditions for the deuterated intermediate follows the same principles as for its non-deuterated counterpart.
Phosphorylation Approaches for Deuterated Tryptamines
The final key transformation is the phosphorylation of the 4-hydroxy group of the deuterated tryptamine intermediate (Psilocin-d4). The target compound, this compound, is chemically understood as the dibenzyl-protected phosphate (B84403) ester of Psilocin-d4 (B13445734). This compound is a stable, isolable intermediate that is subsequently deprotected in the final step to yield Psilocybin-d4.
A common and well-established method involves the deprotonation of the 4-hydroxy group on the deuterated psilocin precursor with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting lithium alkoxide is then treated with a phosphorylating agent. diva-portal.org Tetrabenzyl pyrophosphate (TBPP) has been a traditional choice for this transformation, as it directly installs the dibenzyl phosphate group, yielding the target this compound (dibenzyl 3-[2-(dimethylamino-d4)ethyl]-1H-indol-4-yl phosphate). diva-portal.org
More recent, cost-effective, and atom-economical methods have been developed using phosphorus oxychloride (POCl₃). acs.orgacs.org In this approach, psilocin-d4 reacts with POCl₃ to form a phosphorodichloridate intermediate. This reactive species is then hydrolyzed and can be subsequently esterified with benzyl alcohol, or directly quenched under conditions that lead to the desired phosphate ester. This modern approach avoids the use of the expensive TBPP reagent. reddit.com
A comparison of common phosphorylation reagents is provided below.
| Reagent | Base | Key Features |
| Tetrabenzyl pyrophosphate (TBPP) | n-Butyllithium | Well-established, directly forms dibenzyl phosphate ester, but expensive and has poor atom economy. diva-portal.org |
| Phosphorus oxychloride (POCl₃) | Triethylamine (for quench) | Highly cost-effective, high atom economy, forms a reactive phosphorodichloridate intermediate. acs.orgblossomanalysis.com |
| Dibenzyl phosphoryl chloride | Pyridine | Unstable reagent, often generated in situ, can lead to lower yields. diva-portal.org |
Chemical Phosphorylation Methods
The synthesis of psilocybin and its analogs often involves the phosphorylation of the hydroxyl group at the 4-position of the indole ring. This can be a challenging step, with various methods developed to optimize yield and purity.
Historically, the phosphorylation of psilocin (4-hydroxy-N,N-dimethyltryptamine) has been achieved using reagents like O,O-dibenzylphosphoryl chloride. mdpi.com However, this method can result in low yields. mdpi.com An improved approach utilizes tetrabenzyl pyrophosphate (TBPP), which is a more stable crystalline reagent. mdpi.comscispace.com The reaction of the O-lithium salt of psilocin with TBPP has been reported as an effective method. researchgate.net The resulting dibenzyl-protected intermediate can then be debenzylated to yield psilocybin. scispace.com
Direct phosphorylation of psilocin has also been explored to create a more atom-economical process, avoiding the use of benzyl protecting groups. acs.org Phosphorous oxychloride (POCl₃) has been successfully used for the direct phosphorylation of psilocin on a large scale. acs.orgnih.gov However, initial attempts with other phosphorylating agents like H₃PO₄/P₂O₅, PCl₅, and Na₄P₂O₇ were not successful in producing isolable quantities of psilocybin. acs.orgnih.gov
The synthesis of this compound would follow a similar pathway, starting with a deuterated psilocin analog. The benzyl group serves as a protecting group for the phosphate moiety during synthesis.
Stereochemical Considerations in Deuterated Analog Synthesis
The introduction of deuterium into the psilocybin structure is a key aspect of creating analogs like this compound. Deuteration involves replacing one or more hydrogen atoms with their heavier isotope, deuterium. nih.gov This substitution can influence the molecule's pharmacokinetic properties. nih.gov
The synthesis of deuterated psilocybin derivatives can be achieved by using commercially available deuterium-enriched reagents. google.com For instance, lithium aluminum deuteride and deuterated dimethylamine can be employed in established synthetic routes for psilocybin and psilocin. google.com The location and number of deuterium atoms can be precisely controlled through the choice of deuterated reagents and synthetic steps.
For this compound, the "d4" designation indicates the presence of four deuterium atoms. These are typically located on the N,N-dimethylaminoethyl side chain. The stereochemistry of the core tryptamine structure is generally preserved during these synthetic modifications. The primary focus is on the regioselective incorporation of deuterium atoms.
The development of deuterated analogs like CYB003, a deuterated psilocybin analog, highlights the interest in these compounds for their potential therapeutic benefits, such as a more optimized therapeutic profile. drugdiscoverytrends.compsychedelichealth.co.uk
Interactive Data Table: Properties of this compound
| Property | Value |
| Catalogue No. | VLCS-01396 |
| CAS No. | 1246817-39-9 |
| Molecular Formula | C₁₉H₁₉D₄N₂O₄P |
| Molecular Weight | 378.4 |
Source: VIVAN Life Sciences vivanls.com
Advanced Analytical Characterization of O Benzyl Psilocybin D4
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of O-Benzyl Psilocybin-d4, providing critical information on the atomic composition and connectivity, as well as confirming the successful and specific incorporation of deuterium (B1214612).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For isotopically labeled compounds like this compound, both proton (¹H) and deuterium (²H) NMR are vital. The deuterium atoms are strategically placed on the ethylamino side chain of the tryptamine (B22526) core.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and isotopic composition of a compound. For this compound, MS confirms the incorporation of four deuterium atoms by revealing an increase in the molecular weight compared to the non-deuterated analog. vivanls.comusbio.net High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to verify the elemental formula, C₁₉H₁₉D₄N₂O₄P. vivanls.comusbio.netnih.gov
The isotopic purity of the compound is assessed by analyzing the isotopic distribution of the molecular ion peak. A high-purity sample will show a predominant peak corresponding to the d4 species, with minimal contributions from partially deuterated (d1, d2, d3) or non-deuterated (d0) molecules.
Table 1: Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|
Data sourced from multiple chemical suppliers. vivanls.comusbio.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring their characteristic vibrations. frontiersin.orgugent.be While the IR spectrum of this compound is largely similar to its non-deuterated counterpart, the C-D stretching and bending vibrations can be observed at lower frequencies than the corresponding C-H vibrations. This subtle difference can serve as an additional confirmation of deuteration. A patent describing the analysis of psilocybin notes a broad peak typical of an amine salt in its IR spectrum. google.comgoogle.comgoogle.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the indole (B1671886) ring in this compound. The UV-Vis spectrum is primarily used to confirm the presence of this key structural feature and can be employed for quantitative analysis. The wavelength of maximum absorbance (λmax) is not expected to differ significantly between the deuterated and non-deuterated forms.
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are essential for separating this compound from any impurities and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. vivanls.com A well-developed HPLC method can effectively separate the target compound from starting materials, byproducts, and other impurities. google.comgoogle.com Typically, a reversed-phase C18 column is used with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent such as acetonitrile (B52724). biopharmaservices.com
Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore has strong absorbance. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. For research applications, a purity of 98% or higher is often desired. google.com
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Analytical Column |
| Mobile Phase A | 5.0 mM Ammonium Formate, 0.1% Formic Acid in Water |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 10 µL |
This table presents a representative set of HPLC conditions. biopharmaservices.com
Gas Chromatography (GC) for Volatile Intermediates
While this compound itself is generally not suitable for Gas Chromatography (GC) analysis due to its low volatility and potential for thermal degradation, GC is a valuable technique for analyzing volatile starting materials and potential byproducts from the synthesis. ljmu.ac.uk By using GC, chemists can ensure that volatile impurities have been effectively removed during the purification process, thus guaranteeing the high purity of the final product.
Table of Compounds
| Compound Name |
|---|
| This compound |
| O-Benzyl Psilocybin |
| Psilocybin |
| Psilocin |
| Acetonitrile |
| Methanol (B129727) |
| Dichloromethane |
| Ammonium formate |
Chiral Chromatography for Stereoisomeric Analysis (if applicable)
Psilocybin and its derivatives, including O-Benzyl Psilocybin, are chiral molecules. The core tryptamine structure contains a stereogenic center, leading to the existence of stereoisomers. While direct chiral chromatography data for this compound is not extensively published, the principles and methods applied to related compounds are applicable.
Chiral chromatography is essential for separating enantiomers, which can have different pharmacological and toxicological profiles. For psilocybin analogs, chiral separations can be achieved using various chiral stationary phases (CSPs). The basis for many of these separations, particularly in reversed-phase high-performance liquid chromatography (HPLC), is a phenomenon known as inclusion complexing. This involves the formation of a transient diastereomeric complex between the analyte and the chiral stationary phase.
Commonly used CSPs for such separations include those based on cyclodextrins, macrocyclic glycopeptides, and derivatives of cellulose (B213188) or amylose. The selection of the CSP and mobile phase is critical for achieving optimal separation. For instance, in systems using cyclodextrin-based columns, combinations of acetonitrile and methanol in water are often used to fine-tune the separation by modulating inclusion and hydrogen bonding interactions. While specific methods for this compound are proprietary or not widely documented, the established techniques for other chiral tryptamines provide a strong foundation for its stereoisomeric analysis. researchgate.netkarger.com
Application as an Internal Standard in Quantitative Bioanalytical Methods
The primary application of this compound is its use as an internal standard (IS) in quantitative analysis, especially for determining the concentration of psilocybin, psilocin, and their metabolites in complex biological matrices like blood, urine, and hair. wiley.comsciex.comd-nb.infocaymanchem.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. fda.govnih.gov
This compound is chemically identical to its non-deuterated counterpart, meaning it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass (due to the four deuterium atoms) allows it to be distinguished from the native analyte by the mass spectrometer. nih.gov This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal. nih.govresearchgate.net
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. ontosight.ai The fundamental principle involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (the "native" compound). ontosight.aiosti.gov
After the spike is added, the sample is homogenized to ensure complete mixing and equilibration between the standard and the analyte. osti.gov The mixture is then processed and analyzed by a mass spectrometer. The instrument measures the ratio of the ion intensities of the native analyte and the isotopically labeled standard. ontosight.aichromatographyonline.com Because the amount of the added standard is precisely known, the concentration of the native analyte in the original sample can be calculated from this measured ratio. osti.gov This method effectively cancels out most sources of analytical error that can occur during sample workup and analysis, leading to highly reliable results. nih.gov
Development of LC-MS/MS and GC-MS Methods for Deuterated Analogs
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common technique for the analysis of psilocybin and its analogs due to its high sensitivity and specificity. wiley.comsciex.comchromatographyonline.com The use of deuterated internal standards like Psilocybin-d4 or Psilocin-d10 is integral to these methods. wiley.com this compound serves a similar purpose, particularly in methods analyzing its corresponding non-deuterated form or as a surrogate for psilocybin analysis.
In a typical LC-MS/MS method, the sample (e.g., blood, mushroom extract) is first prepared, often using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences. wiley.com The extract is then spiked with the deuterated internal standard. sciex.comsciex.com The mixture is injected into an HPLC system, where the compounds are separated on a chromatography column, often a C18 or polar-modified column. sciex.comchromatographyonline.comsciex.com
After separation, the compounds enter the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard in a mode called Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. fda.govsciex.com For example, a method might monitor specific mass transitions for psilocybin and separate, distinct transitions for Psilocybin-d4. caymanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the polar psilocybin and psilocin molecules to make them volatile enough for gas chromatography. chromatographyonline.com This can sometimes lead to the cleavage of the phosphate (B84403) group from psilocybin. chromatographyonline.com LC-MS/MS is generally preferred as it can analyze the intact molecules directly. ki.se
The table below summarizes typical parameters found in LC-MS/MS methods developed for the quantification of psilocybin and psilocin using deuterated internal standards, which are directly applicable or adaptable for methods using this compound.
| Parameter | Details | Source |
| Instrumentation | SCIEX Triple Quad 3500 LC-MS/MS System | sciex.com |
| Chromatography | Phenomenex Luna Omega Polar C18 Column (4.6 µm x 150 mm) | sciex.comsciex.com |
| Mobile Phase | Gradient of acetonitrile and 0.1% aqueous formic acid | chromatographyonline.com |
| Flow Rate | 1.2 mL/min | sciex.comsciex.com |
| Injection Volume | 2 µL | sciex.comsciex.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govsciex.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) | fda.govsciex.com |
| Internal Standards | Psilocybin-d4, Psilocin-d10 | caymanchem.com |
| Linear Range | 1-250 ppb (psilocybin); 0.1-250 ppb (psilocin) | sciex.com |
| Limit of Detection | 1 pg/mg (in hair); 0.1 ppb (in mushroom extract) | sciex.comd-nb.info |
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the preclinical pharmacological investigations of this compound that adheres to the specified outline. Publicly accessible research has not focused on the direct pharmacological properties of this specific compound.
This compound is identified in chemical databases and by suppliers as a deuterated, protected precursor to psilocybin. nih.govvivanls.comusbio.netnih.govpharmaffiliates.com The "O-benzyl" group serves as a protecting agent in chemical synthesis, and the "-d4" signifies that four hydrogen atoms have been replaced by deuterium, typically for use as an internal standard in analytical testing. nih.govusbio.netdiva-portal.orgmedchemexpress.com
The scientific focus in this area is on the active metabolite, psilocin, which is formed in the body after the administration of psilocybin. nih.govwikipedia.orgfrontiersin.orglsuhsc.edu Psilocin is the agent responsible for interacting with serotonin (B10506) receptors and producing psychoactive effects. wikipedia.orgnih.govnih.gov While there is extensive research into the pharmacology of psilocin and various other deuterated psilocybin analogs designed for therapeutic purposes, such as CYB003, this research does not extend to this compound as an active agent itself. frontiersin.orgcybin.comwikipedia.org
Consequently, there is no published data detailing this compound's in vitro receptor binding affinities, its functional activity at GPCRs, its effects on other neurotransmitter systems, or its in vivo mechanistic effects in animal models, such as CNS engagement or electrophysiological modulation. The compound's role is confined to that of a synthetic intermediate or an analytical tool, not a direct pharmacological agent for investigation. usbio.netdiva-portal.org Therefore, the creation of the requested article with scientifically accurate data and tables is not feasible.
Investigation of Metabolic Pathways Via Deuterium Labeling
In Vitro Metabolic Stability Studies
In vitro studies using subcellular fractions, such as hepatic (liver) microsomes, are fundamental in early drug development to predict how a compound will be metabolized in the body. nih.gov
The metabolic fate of O-Benzyl Psilocybin-d4 is predicated on the biotransformation of its active metabolite, psilocin. After the initial debenzylation and dephosphorylation, the resulting deuterated psilocin (psilocin-d4) would be subjected to metabolism by several key enzyme systems primarily located in the liver.
Cytochrome P450 (CYP450): This superfamily of enzymes is responsible for the oxidative metabolism of many drugs. nih.gov Studies on psilocin have shown that it is a substrate for CYP2D6 and, to a lesser extent, CYP3A4. mdpi.comuzh.ch The deuteration in this compound, depending on its position, could significantly slow down metabolism by these enzymes. The C-D bond is stronger than the C-H bond, making it more difficult for CYP enzymes to break, which can lead to increased stability and a longer half-life. nih.govnih.gov Research on deuterated N,N-dimethyltryptamine (DMT), a structurally related compound, demonstrated that deuterium (B1214612) substitution at the α-carbon position led to a significant increase in metabolic stability in human hepatocytes. nih.gov
Monoamine Oxidase (MAO): Psilocin is a substrate for MAO-A, which catalyzes its deamination to produce metabolites like 4-hydroxyindole-3-acetic acid (4-HIAA). nih.govbiorxiv.orgnih.gov This is a major pathway for psilocin clearance. Deuteration of the ethylamine (B1201723) side chain, a likely site for the "d4" label, would be expected to reduce the rate of MAO-A-mediated metabolism, thereby increasing the compound's stability. nih.gov
UDP-Glucuronosyltransferases (UGT): Glucuronidation is a major Phase II metabolic pathway for psilocin, where the UGT enzymes (primarily UGT1A10 in the intestine and UGT1A9 in the liver) attach a glucuronic acid moiety to the 4-hydroxyl group, forming psilocin-O-glucuronide. ricardinis.ptnih.govresearchgate.net This process makes the molecule more water-soluble and easier to excrete. Since this reaction occurs at the hydroxyl group, deuteration on the tryptamine (B22526) side-chain would not be expected to directly impact the rate of UGT-mediated conjugation through a primary kinetic isotope effect.
The following table summarizes the key enzymes involved in the metabolism of the active metabolite of this compound and the potential impact of deuteration.
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Expected Impact of Deuteration (d4) |
| Cytochrome P450 (Phase I) | CYP2D6, CYP3A4 | Oxidation, N-demethylation | Decreased rate of metabolism (increased stability) |
| Monoamine Oxidase (Phase I) | MAO-A | Oxidative deamination | Decreased rate of metabolism (increased stability) |
| UGT (Phase II) | UGT1A9, UGT1A10 | Glucuronidation | Minimal direct impact on conjugation rate |
Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for identifying and quantifying drug metabolites. sciex.comresearchgate.net In the case of this compound, incubation with human liver microsomes would be followed by LC-MS/MS analysis to detect the resulting deuterated metabolites.
The expected metabolic cascade would begin with the cleavage of the benzyl (B1604629) and phosphate (B84403) groups to yield psilocin-d4 (B13445734). Subsequent metabolism would produce a profile of deuterated metabolites analogous to those of psilocin. caymanchem.com The mass spectrometer can easily distinguish these from their non-deuterated counterparts due to the mass shift imparted by the deuterium atoms.
A theoretical list of deuterated metabolites and their mass-to-charge ratios (m/z) that would be monitored by LC-MS/MS is presented below.
| Parent Compound | Metabolite | Abbreviation | Expected m/z (Positive Ion Mode) |
| Psilocin-d4 | Psilocin-d4-O-glucuronide | - | [M+H]+ = 385.2 |
| Psilocin-d4 | 4-hydroxyindole-3-acetic acid-d4 | 4-HIAA-d4 | [M+H]+ = 196.1 |
| Psilocin-d4 | Norpsilocin-d(x) | - | Varies based on d-position |
| Psilocin-d4 | 4-hydroxytryptophol-d4 | 4-HTP-d4 | [M+H]+ = 194.1 |
Hepatic Microsomal Stability and Enzyme Kinetics (CYP450, MAO, UGT)
In Vivo Metabolic Fate in Animal Models
In vivo studies in animal models are necessary to understand the complete ADME profile of a compound in a living system.
To trace the fate of this compound, the compound would be administered to an animal model, such as a mouse or rat. uzh.ch At various time points post-administration, biological samples (e.g., blood, plasma, brain, liver, urine) would be collected. Using LC-MS/MS, these samples would be analyzed to quantify the concentration of the parent compound and its primary deuterated metabolites. researchgate.netwiley.com This allows researchers to create a pharmacokinetic profile, determining how quickly the drug is absorbed, where it distributes in the body, how rapidly it is metabolized, and the route of excretion. Studies on deuterated psilocybin analogs have confirmed their oral bioavailability and penetration into the central nervous system. biospace.com
A primary goal of deuteration in drug design is to slow down metabolic clearance, thereby increasing the drug's half-life and exposure in the body. nih.gov This is achieved by reinforcing the chemical bonds at known "metabolic soft spots." nih.gov For psilocin, key metabolic sites include the N-dimethyl groups and the ethylamine side chain, which are susceptible to CYP and MAO enzymes, respectively. nih.govnih.gov
By placing deuterium atoms at these positions (as implied by the "-d4" nomenclature), the rate of enzymatic cleavage is reduced. This "kinetic isotope effect" leads to a lower rate of metabolic clearance. nih.gov A lower clearance rate means the drug remains in the systemic circulation for a longer period, which can potentially allow for a lower or less frequent dosing regimen. nih.gov Studies with other deuterated tryptamines have confirmed that this strategy effectively increases the metabolic half-life. nih.gov
The table below provides a hypothetical comparison of pharmacokinetic parameters between a non-deuterated compound and its deuterated analog, illustrating the expected effect of deuteration.
| Parameter | Non-Deuterated Psilocin (Hypothetical) | Psilocin-d4 (Hypothetical) | Implication of Deuteration |
| Half-Life (t½) | ~2.5 hours | ~4.0 hours | Increased duration in the body |
| Metabolic Clearance (CL) | ~25 L/h | ~15 L/h | Reduced rate of elimination |
| Area Under the Curve (AUC) | 100 ng·h/mL | 170 ng·h/mL | Increased total drug exposure |
Tracing of Deuterated this compound and its Metabolites in Animal Tissues
Enzymatic Dephosphorylation and O-Debenzylation Mechanisms
Before this compound can be acted upon by the primary drug-metabolizing enzymes, it must first be converted to its active form, psilocin-d4. This requires two key enzymatic steps.
Enzymatic Dephosphorylation: Psilocybin is a prodrug that is rapidly dephosphorylated in the body to psilocin. researchgate.netwikipedia.org This reaction is primarily catalyzed by alkaline phosphatases, which are non-specific esterases found in the intestine, kidney, and blood. biorxiv.orgricardinis.pt This process is highly efficient, with most psilocybin being converted to psilocin before it even reaches systemic circulation. ricardinis.pt It is expected that this compound would undergo a similar rapid dephosphorylation once the benzyl group is removed.
O-Debenzylation Mechanisms: The O-benzyl group is typically used as a protecting group during chemical synthesis and is often removed by catalytic hydrogenation. catbull.comresearchgate.netgoogle.com In a biological system, the removal of a benzyl group can be mediated by enzymes. N-debenzylation of other compounds by CYP450 enzymes has been reported. nih.gov It is plausible that hepatic CYP enzymes could catalyze the O-debenzylation of this compound, cleaving the benzyl ether to release the free 4-hydroxyl group. However, some research has noted the hydrolytic instability of the O-benzyl group on psilocybin intermediates, suggesting that non-enzymatic cleavage could also occur. catbull.comugent.be Another report identified an unexpected rearrangement where the O-benzyl group migrated to the dimethylamine (B145610) group, forming a zwitterionic isomer, which could represent an alternative metabolic fate. thieme-connect.com
Role As a Research Intermediate and Analytical Standard in Psychedelic Science
Facilitation of Novel Tryptamine (B22526) Analog Synthesis
The synthesis of novel tryptamine analogs is a cornerstone of psychedelic research, aimed at developing compounds with potentially improved therapeutic profiles. ugent.be O-Benzyl Psilocybin-d4 is a crucial starting material in this process. The "O-benzyl" group serves as a protecting group for the hydroxyl function of the psilocin core, preventing unwanted reactions during synthesis. This protection allows chemists to perform modifications on other parts of the molecule. diva-portal.org
The deuterium (B1214612) (d4) labeling on the ethylamine (B1201723) side chain provides a stable isotopic signature. This labeling is instrumental for researchers creating new chemical entities. bioworld.com The development of deuterated analogs of tryptamines like DMT has been a strategy to potentially prolong the half-life and alter the pharmacokinetic profile of these compounds. nih.gov By using this compound, scientists can synthesize a variety of novel deuterated tryptamines for further investigation. firstwordpharma.com The synthesis often involves the use of a strong base like n-butyl lithium and a phosphorylating agent such as tetrabenzylpyrophosphate. diva-portal.orggoogle.com
Utility in Preclinical Pharmacokinetic and Pharmacodynamic Research Tool Development
In preclinical research, understanding how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics), and its effect on the body (pharmacodynamics), is critical. This compound is a powerful tool in these investigations.
The deuteration of psychedelic molecules is a key area of research. Studies have shown that deuteration can modify a compound's metabolic fate without altering its primary effects on serotonin (B10506) receptors. bioworld.com For instance, research on deuterated N,N-Dimethyltryptamine (DMT) was undertaken to extend its short half-life. nih.gov While this compound itself is a precursor, the resulting deuterated psilocybin (Psilocybin-d4) is used to study metabolic pathways. mdpi.com
The isotopic label allows for the precise tracking of the compound and its metabolites in biological samples, often using techniques like mass spectrometry. This helps in elucidating the complex metabolic pathways of psilocybin. biopharmaservices.com Psilocybin is a prodrug that is rapidly converted to the active metabolite, psilocin, in the body. nih.govshaunlacob.com Understanding the pharmacokinetics of psilocin is crucial for clinical applications. mdpi.comnih.gov The use of deuterated standards like Psilocybin-d4 helps in accurately quantifying psilocin levels in plasma and other tissues. biopharmaservices.com
Interactive Table: Key Pharmacokinetic Parameters of Psilocin (from non-deuterated Psilocybin administration)
| Parameter | Value | Description |
| Tmax (Time to maximum concentration) | ~2 hours | Time after oral administration at which the highest concentration of psilocin in the blood is reached. nih.gov |
| Elimination Half-Life | 1.4 - 1.8 hours | The time it takes for the concentration of psilocin in the body to be reduced by half. nih.gov |
| Bioavailability | 52.7 ± 20% | The proportion of the administered psilocybin that reaches the systemic circulation as psilocin. mdpi.com |
| Metabolism | Primarily by CYP2D6 and CYP3A4 enzymes | Psilocin is mainly metabolized in the liver by these enzymes. mdpi.com |
Standardization and Quality Control in Research Laboratories
In any scientific research, the ability to obtain accurate and reproducible results is paramount. This compound, and the Psilocybin-d4 it can be converted to, play a vital role in ensuring the quality and consistency of psychedelic research.
Psilocybin-d4 is used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com An internal standard is a known amount of a compound added to a sample to aid in the quantification of a different compound in that sample. Because Psilocybin-d4 is chemically identical to psilocybin but has a different mass due to the deuterium atoms, it behaves similarly during extraction and analysis but can be distinguished by the mass spectrometer. biopharmaservices.com
This allows for precise measurement of psilocybin concentrations in various samples, including those from clinical trials or forensic analyses. biopharmaservices.comcaymanchem.com The use of such certified reference materials (CRMs) is essential for the validation of analytical methods and for ensuring that data from different laboratories can be compared reliably. bertin-bioreagent.com This standardization is crucial for the large-scale production of chemically pure and consistent batches of psilocybin for clinical use. google.com
Interactive Table: Applications of Deuterated Psilocybin in Research
| Application | Description |
| Novel Tryptamine Synthesis | Serves as a protected and isotopically labeled starting material for creating new psychedelic compounds with potentially altered properties. ugent.bediva-portal.org |
| Pharmacokinetic Studies | Enables accurate tracking and quantification of psilocybin and its metabolites in biological systems to understand its absorption, distribution, metabolism, and excretion. mdpi.combiopharmaservices.com |
| Analytical Internal Standard | Used in techniques like LC-MS to ensure accurate and reproducible quantification of psilocybin in research and clinical samples. caymanchem.combertin-bioreagent.com |
| Quality Control | Helps in the standardization and quality control of psilocybin production, ensuring consistency across different batches for research and therapeutic use. google.com |
Future Directions in Deuterated Tryptamine Research
Development of Next-Generation Deuterated Analogs with Tailored Pharmacological Profiles
A primary focus of future research is the rational design of next-generation deuterated tryptamine (B22526) analogs with precisely tailored pharmacological profiles to meet specific therapeutic needs. By strategically placing deuterium (B1214612) atoms at sites of metabolic vulnerability, researchers can fine-tune the pharmacokinetic properties of these molecules. This allows for the creation of compounds with varying durations of action, from short-acting variants for acute treatments to long-acting versions for sustained therapeutic effects. drugdiscoverytrends.com
Companies like Cybin Inc. are at the forefront of this research, developing proprietary deuterated analogs of psilocybin and N,N-dimethyltryptamine (DMT). cybin.comfirstwordpharma.com Their lead candidate, CYB003, is a deuterated psilocybin analog that has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for the adjunctive treatment of Major Depressive Disorder (MDD). uth.educybin.com Clinical studies suggest that CYB003 may offer a rapid and durable antidepressant effect with an improved tolerability profile compared to its non-deuterated counterpart. firstwordpharma.com Similarly, CYB004, a deuterated DMT molecule, is being developed for Generalized Anxiety Disorder, with the goal of creating a more scalable treatment with a 90-minute psychedelic effect duration. firstwordpharma.com
The development of these analogs is not limited to simply extending duration. For instance, Mindset Pharma has been exploring deuterated psilocybin-like compounds and their prodrugs. Their strategy involves creating families of molecules with distinct properties, such as high-potency, short-acting compounds and, conversely, low-potency, long-duration compounds suitable for different therapeutic paradigms. drugdiscoverytrends.com This tailored approach, enabled by selective deuteration, allows for the optimization of drug candidates for specific psychiatric and neurological disorders, potentially offering significant improvements over existing treatments. drugdiscoverytrends.comuth.edu
Integration of Advanced Computational Modeling and Chemoinformatics
The design and development of novel deuterated tryptamines are increasingly reliant on the integration of advanced computational modeling and chemoinformatics. These powerful tools enable researchers to predict how deuteration will affect a molecule's properties before it is even synthesized, saving significant time and resources. portlandpress.com
Quantum mechanics/molecular mechanics (QM/MM) methods are particularly valuable. These simulations can model enzyme-catalyzed reactions at the atomic level, providing detailed insights into metabolic pathways. portlandpress.com By understanding precisely how enzymes like monoamine oxidase (MAO) break down tryptamines, researchers can identify the most strategic positions for deuterium substitution to achieve the desired kinetic isotope effect. portlandpress.comnih.gov This computational approach helps in predicting the stability of the deuterated compound and its potential for altered metabolism. nih.gov
Furthermore, computational techniques such as molecular dynamics and density functional theory are used to analyze the conformational space of tryptamines. researchgate.net These methods help ensure that the deuterated analog retains the same three-dimensional shape and electronic properties as the parent compound, thereby preserving its affinity and activity at key neurological receptors. nih.gov As researchers design multi-target antidepressants, chemoinformatics plays a crucial role in predicting the binding affinity of new compounds for various monoamine transporters (like SERT, NET, DAT) and receptors, helping to optimize for efficacy and selectivity. mdpi.com
Exploration of Novel Mechanisms of Action at the Molecular and Cellular Levels
While the primary targets of classic tryptamines like psilocin and DMT are serotonin (B10506) receptors, particularly the 5-HT2A receptor, future research with deuterated analogs aims to explore a more complex and nuanced pharmacology. nih.govgoogle.com Deuterated compounds, by virtue of their modified pharmacokinetics, provide stable tools to investigate sustained receptor engagement and the resulting downstream signaling cascades.
Research is expanding to better understand the role of other receptors in the therapeutic effects of tryptamines. These include various serotonin receptor subtypes (5-HT1A, 5-HT2C), the sigma-1 receptor, and the trace amine-associated receptor 1 (TAAR1). acs.orgacs.org For example, DMT is a known endogenous agonist for the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective effects. acs.orgacs.org Deuterated versions of DMT could allow for a more detailed investigation of this pathway's contribution to mood and anxiety regulation.
The concept of tryptamines as "psychoplastogens"—substances that promote neural plasticity—is a key area of investigation. acs.org Their ability to stimulate structural and functional changes in neurons is thought to underlie their long-lasting therapeutic effects. Deuterated analogs can be used to study these neuroplastic effects over extended periods, providing a clearer picture of how they might reverse the synaptic deficits associated with conditions like depression. Furthermore, studies have shown that some tryptamines act as substrates, not just inhibitors, for the serotonin transporter (SERT) and the vesicular monoamine transporter (VMAT), suggesting a complex mechanism for how they modulate synaptic serotonin levels. researchgate.net
Contribution to the Broader Understanding of Serotonergic System Modulation
The development and study of deuterated tryptamines are making significant contributions to our fundamental understanding of the serotonergic system. This complex neurotransmitter system is implicated in a vast array of physiological and psychological processes, and its dysregulation is a hallmark of many psychiatric disorders.
By creating analogs with specific, predictable pharmacokinetic profiles, researchers can more precisely probe the function of different serotonin receptors. For instance, designing compounds with high selectivity for the 5-HT2A receptor over the 5-HT2B receptor is a critical goal, as chronic activation of the latter has been associated with adverse cardiac effects. google.com Deuterated tryptamines that allow for sustained and selective engagement of 5-HT2A receptors can help disentangle their specific roles in mediating therapeutic effects versus psychedelic experiences. google.comgoogle.com
This research provides sophisticated chemical tools to map the biosynthesis, metabolism, and receptor interactions of endogenous tryptamines like DMT. nih.gov Understanding the natural function of these molecules in the brain is a major goal. Deuterated standards, such as O-Benzyl Psilocybin-d4, are invaluable in analytical and pharmacological assays for accurately quantifying these compounds and their metabolites in biological samples. researchgate.netusbio.net Ultimately, the insights gained from studying these novel deuterated molecules will not only lead to the development of improved therapeutics but will also deepen our knowledge of the intricate workings of the serotonergic system and its role in mental health and disease.
Q & A
Basic Research Questions
Q. How is O-Benzyl Psilocybin-d4 synthesized and characterized in academic laboratories?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., methyl groups) using deuterated precursors under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing deuterium peaks at ~2.5–3.0 ppm) and high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity analysis. Stability during synthesis requires inert atmospheres (e.g., argon) to prevent deuteration loss .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies use buffer systems (e.g., phosphate-buffered saline at pH 7.4) and thermal stress (40–60°C) to assess degradation. Deuterated compounds often exhibit altered stability compared to non-deuterated analogs due to kinetic isotope effects. Analytical tracking via UV-Vis spectroscopy or LC-MS quantifies degradation products, with degradation pathways mapped using fragmentation patterns .
Q. What role does this compound play in isotopic labeling for metabolic studies?
- Methodological Answer : The deuterium labels enable tracking of metabolic pathways via isotope-ratio mass spectrometry (IRMS) or stable isotope-resolved metabolomics (SIRM). For example, in in vitro hepatic microsome assays, deuterium retention ratios after incubation indicate enzymatic demethylation rates. Controls include non-deuterated psilocybin analogs to distinguish isotope effects from metabolic interference .
Advanced Research Questions
Q. How does this compound influence glycosphingolipid biosynthesis in neuronal cell lines?
- Methodological Answer : Post-treatment analysis of HT29 or PaCa5061 cells involves lipid extraction (e.g., Folch method) followed by glycosphingolipid profiling via thin-layer chromatography (TLC) and MALDI-TOF MS. Comparative studies with non-deuterated analogs reveal deuterium-induced shifts in ganglioside GM3 and globotriaose (Gb3) levels, suggesting altered glycosyltransferase activity .
Q. What analytical challenges arise when quantifying this compound in complex biological matrices?
- Methodological Answer : Deuterium exchange with protic solvents (e.g., methanol) during extraction can skew quantification. To mitigate this, reverse-phase chromatography (C18 columns) with deuterium-depleted mobile phases is recommended. Permethylation via spin-column methods (using DMSO/NaOH/iodomethane) stabilizes glycosidic bonds for accurate MS detection .
Q. How can catalytic transfer hydrogenation be optimized for selective O-Benzyl group removal in deuterated analogs?
- Methodological Answer : Use palladium catalysts (e.g., Pd/C) with hydrogen donors like ammonium formate in ethanol/water mixtures. Kinetic studies compare deuterated vs. non-deuterated substrates to assess isotope effects on reaction rates. Post-reaction analysis via GC-MS confirms benzyl group removal without deuteration loss at critical positions .
Q. What experimental designs are suitable for studying serotonin receptor binding kinetics of this compound?
- Methodological Answer : Radioligand displacement assays (e.g., using [³H]-LSD) in HEK-293 cells expressing 5-HT2A receptors quantify binding affinity (Kd). Deuterium’s impact on binding is assessed by comparing IC50 values with non-deuterated analogs. Molecular dynamics simulations (e.g., GROMACS) model deuterium’s steric effects on receptor-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
